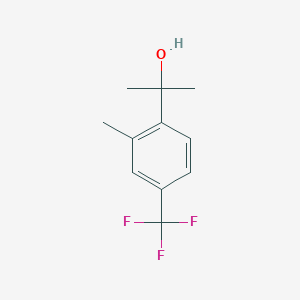

2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol is an organic compound with the molecular formula C11H13F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol typically involves the trifluoromethylation of a suitable precursor. One common method is the nucleophilic addition of trifluoromethyl groups to aromatic compounds. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the trifluoromethylation process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols, often in polar solvents.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to modulation of enzymatic activities or receptor binding, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

2-(4-(Trifluoromethyl)phenyl)propan-2-ol: Similar structure but with the trifluoromethyl group in a different position.

2-(2-Methyl-4-(trifluoromethyl)phenyl)ethanol: Similar structure but with an ethanol moiety instead of propanol.

Uniqueness

2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol is unique due to its specific trifluoromethylation pattern, which imparts distinct chemical and biological properties. The position of the trifluoromethyl group can significantly influence the compound’s reactivity and interaction with biological targets .

Biological Activity

2-(2-Methyl-4-(trifluoromethyl)phenyl)propan-2-ol, also known as a trifluoromethylated compound, has garnered attention in various fields, including medicinal chemistry and pharmacology. This article provides an overview of its biological activities, synthesizing findings from diverse studies and presenting relevant data tables for clarity.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance the biological activity of organic molecules. The presence of this group often affects lipophilicity, metabolic stability, and binding affinity to biological targets.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. For instance, a study demonstrated that related compounds showed effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.070 to 35.8 μM, indicating potent activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The cytotoxicity of this compound was evaluated using the human monocytic leukemia cell line THP-1. The half-maximal inhibitory concentration (IC50) values varied significantly based on the compound's lipophilicity, with some exhibiting IC50 values as low as 1.4 µM, suggesting a potential for anticancer applications .

Enzyme Inhibition

Trifluoromethylated compounds have been shown to inhibit key enzymes involved in metabolic pathways. For example, studies have highlighted the enhanced potency of trifluoromethyl-containing drugs in inhibiting 5-hydroxytryptamine (5-HT) uptake compared to their non-fluorinated analogs . This suggests that such modifications can lead to improved therapeutic profiles.

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of trifluoromethylated compounds are crucial for their development as pharmaceuticals. A recent study outlined the favorable ADMET properties of various derivatives, indicating that modifications could lead to enhanced bioavailability and reduced toxicity .

Toxicological Assessments

Toxicological evaluations have shown that while some trifluoromethylated compounds exhibit promising biological activities, they also require careful assessment regarding their safety profiles. For instance, repeated exposure studies indicated potential liver toxicity at high doses; however, no significant adverse effects were observed at therapeutic levels .

Table 1: Antimicrobial Activity of Trifluoromethylated Compounds

| Compound Name | Bacterial Strain | MIC (μM) |

|---|---|---|

| Compound A | MRSA | 0.070 |

| Compound B | E. faecalis | 4.66 |

| Compound C | M. tuberculosis | 18.7 |

Table 2: Cytotoxicity Data on THP-1 Cells

| Compound Name | IC50 (µM) |

|---|---|

| Compound A | 1.4 |

| Compound B | >10 |

| Compound C | 5 |

Properties

Molecular Formula |

C11H13F3O |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

2-[2-methyl-4-(trifluoromethyl)phenyl]propan-2-ol |

InChI |

InChI=1S/C11H13F3O/c1-7-6-8(11(12,13)14)4-5-9(7)10(2,3)15/h4-6,15H,1-3H3 |

InChI Key |

RPPWZXVURZVUFP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)(F)F)C(C)(C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.